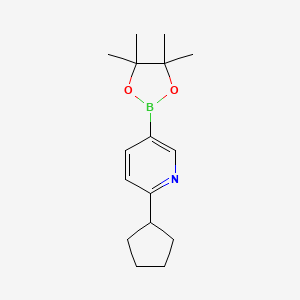

2-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester compound that has gained attention in the field of organic chemistry. This compound is known for its unique structure, which includes a cyclopentyl group attached to a pyridine ring, and a boronic ester moiety. The presence of the boronic ester makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of a pyridine derivative with a boronic ester reagent. One common method includes the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the boronic ester source. The reaction is usually carried out under inert conditions, such as an argon atmosphere, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The pyridine ring can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group typically yields boronic acids, while substitution reactions on the pyridine ring can produce a variety of substituted pyridines .

Scientific Research Applications

2-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the development of biologically active molecules and as a tool in biochemical studies.

Mechanism of Action

The mechanism by which 2-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. Additionally, the pyridine ring can participate in coordination chemistry, interacting with metal ions and other electrophiles .

Comparison with Similar Compounds

Similar Compounds

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a fluorine atom on the pyridine ring.

2-Methoxypyridine-5-boronic acid pinacol ester: Contains a methoxy group instead of a cyclopentyl group.

N-cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

Uniqueness

The uniqueness of 2-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in its combination of a cyclopentyl group and a boronic ester moiety attached to a pyridine ring. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound in various fields of research and industry .

Biological Activity

2-Cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with potential therapeutic applications. Its unique structural features suggest various biological activities, particularly in the realm of kinase inhibition. This article reviews the biological activity of this compound based on recent research findings and case studies.

- Molecular Formula : C17H26BN3O2

- Molecular Weight : 315.22 g/mol

- CAS Number : 1153949-38-2

- Structural Features : The presence of a dioxaborolane moiety is significant for its biological activity.

Kinase Inhibition

One of the primary areas of research surrounding this compound is its inhibitory activity against various kinases. The compound has shown promising results in inhibiting key kinases involved in cell signaling pathways.

-

GSK-3β Inhibition :

- IC50 Value : The compound exhibited an IC50 value of approximately 8 nM against GSK-3β, indicating potent inhibitory activity.

- Mechanism : The inhibition of GSK-3β is relevant for therapeutic strategies in neurodegenerative diseases and cancer due to its role in phosphorylating numerous substrates involved in cellular processes .

- Other Kinases :

Cytotoxicity Studies

Cytotoxicity assays were conducted using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). The results indicated that:

- Compounds did not significantly reduce cell viability at concentrations up to 10 µM.

- Specific derivatives showed cytotoxic effects at higher concentrations but maintained acceptable safety profiles at lower doses .

Study on Anti-inflammatory Activity

In a study focusing on anti-inflammatory properties, the compound was assessed for its ability to reduce nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 microglial cells. Results showed:

- A significant decrease in NO levels at concentrations as low as 1 µM.

- Compounds surpassed the reference compound's efficacy in reducing IL-6 levels .

Pharmacokinetic Properties

Pharmacokinetic evaluations were performed to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound. Notable findings included:

Properties

Molecular Formula |

C16H24BNO2 |

|---|---|

Molecular Weight |

273.2 g/mol |

IUPAC Name |

2-cyclopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)13-9-10-14(18-11-13)12-7-5-6-8-12/h9-12H,5-8H2,1-4H3 |

InChI Key |

GGDZCIUXHKXMCE-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3CCCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.